molecular formula C14H26N2 B12882818 5-Undecyl-1h-pyrazole CAS No. 6332-14-5

5-Undecyl-1h-pyrazole

Cat. No.: B12882818
CAS No.: 6332-14-5
M. Wt: 222.37 g/mol
InChI Key: PZTOMDGTAFYOHW-UHFFFAOYSA-N
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Description

5-Undecyl-1H-pyrazole is a pyrazole derivative characterized by an undecyl (11-carbon alkyl) chain at the 5-position of the pyrazole ring. Pyrazoles are aromatic heterocyclic compounds containing two adjacent nitrogen atoms, which confer unique electronic and reactivity properties. While specific data on 5-Undecyl-1H-pyrazole are scarce in the provided evidence, insights can be inferred from structurally related pyrazole derivatives discussed in the literature.

Properties

CAS No.

6332-14-5

Molecular Formula

C14H26N2

Molecular Weight

222.37 g/mol

IUPAC Name

5-undecyl-1H-pyrazole

InChI

InChI=1S/C14H26N2/c1-2-3-4-5-6-7-8-9-10-11-14-12-13-15-16-14/h12-13H,2-11H2,1H3,(H,15,16)

InChI Key

PZTOMDGTAFYOHW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC1=CC=NN1

Origin of Product

United States

Preparation Methods

The synthesis of 5-Undecyl-1h-pyrazole typically involves the cyclocondensation of hydrazines with appropriate carbonyl compounds. One common method includes the reaction of undecyl hydrazine with 1,3-diketones under acidic or basic conditions . The reaction conditions can vary, but mild temperatures and solvents like ethanol or methanol are often used to facilitate the reaction . Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

5-Undecyl-1h-pyrazole undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce pyrazolines.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of pyrazole derivatives, including 5-undecyl-1H-pyrazole, as promising anticancer agents. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : Research indicates that compounds in the pyrazole series can disrupt microtubule assembly, leading to apoptosis in cancer cells. For instance, a derivative known as PCH-1 exhibited significant cytotoxicity against non-small cell lung cancer cell lines (A-549, H226, H460) with IC50 values indicating potent activity .
  • Case Study : In a study assessing multiple pyrazole derivatives, PCH-1 was found to be the most effective against A-549 cells with an IC50 value of 4.32 µM. This compound induced cell cycle arrest and apoptosis while showing minimal toxicity to normal cells .

Antimicrobial Activity

5-Undecyl-1H-pyrazole and its derivatives have demonstrated notable antimicrobial properties against a range of pathogens.

  • Broad-Spectrum Activity : Pyrazole compounds have been synthesized and tested against various bacterial strains, showing effectiveness comparable to standard antibiotics. For example, a study reported that certain pyrazole derivatives exhibited MIC values lower than those of ciprofloxacin against both Gram-positive and Gram-negative bacteria .
  • Specific Findings : One derivative showed significant activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.10–2.50 µg/mL . These findings suggest that modifications in the pyrazole structure can enhance antimicrobial efficacy.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole compounds is another area of interest.

  • Pharmacological Activity : Pyrazoles have been recognized for their ability to inhibit inflammatory pathways. Compounds derived from pyrazole structures have been associated with reduced levels of pro-inflammatory cytokines in various models .

Other Biological Activities

Beyond anticancer and antimicrobial properties, 5-undecyl-1H-pyrazole is being explored for additional therapeutic applications.

  • Antiviral Activity : Certain derivatives have shown promise against viral infections, including activity against hepatitis A virus and Herpes simplex virus type 1 .
  • Enzyme Inhibition : Some pyrazole derivatives have been identified as potent inhibitors of angiotensin-converting enzyme (ACE), which is crucial in regulating blood pressure and fluid balance .

Data Table: Summary of Biological Activities

Biological ActivityCompoundTarget/PathogenIC50/MIC Values
AnticancerPCH-1Non-small cell lung cancer (A-549)4.32 µM
AntimicrobialVariousStaphylococcus aureus, E. coli0.10–2.50 µg/mL
Anti-inflammatoryPyrazole DerivativesPro-inflammatory cytokinesNot specified
AntiviralSelected DerivativesHepatitis A virus, Herpes simplex virusNot specified
ACE InhibitionCertain DerivativesAngiotensin-converting enzymeNot specified

Comparison with Similar Compounds

Data Tables

Table 1: Substituent Effects on Pyrazole Derivatives
Compound Substituent at C5 Key Functional Group Solubility Trend Primary Applications
5-Hydroxy-1-phenyl-1H Hydroxy (-OH) Polar, H-bonding Moderate in polar solvents Coordination chemistry, drug design
5-Amino-1-phenyl-1H Amino (-NH₂) Polar, basic Moderate in polar solvents Pharmaceuticals, agrochemicals
5-Undecyl-1H Undecyl (C11H23) Nonpolar, lipophilic Low in polar solvents Surfactants, materials science (inferred)
Table 2: Stability and Reactivity
Compound Stabilizing Features Reactivity Profile
5-Hydroxy-1-phenyl-1H Intramolecular H-bonding High in electrophilic substitution
5-Amino-1-phenyl-1H Resonance stabilization (-NH₂) Prone to oxidation, nucleophilic reactions
5-Undecyl-1H Van der Waals interactions (inferred) Low polarity, inert in polar reactions

Biological Activity

5-Undecyl-1H-pyrazole is a compound within the pyrazole family, which has garnered attention due to its diverse biological activities. This article delves into the pharmacological potential of 5-undecyl-1H-pyrazole, including its synthesis, biological effects, and relevant case studies.

Overview of Pyrazole Compounds

Pyrazoles are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects. The structural diversity of pyrazoles allows for various modifications that can enhance their therapeutic properties. Notably, derivatives of pyrazoles have been extensively studied for their potential as drug candidates in treating various diseases.

Synthesis of 5-Undecyl-1H-Pyrazole

The synthesis of 5-undecyl-1H-pyrazole typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds. The specific method used can influence the yield and purity of the final product. For instance, a common synthetic route employs a one-pot reaction involving an aldehyde and an appropriate hydrazine derivative under controlled conditions.

Biological Activities

1. Antimicrobial Activity
5-Undecyl-1H-pyrazole has demonstrated significant antimicrobial activity against various bacterial strains. Studies have shown that modifications in the pyrazole structure can lead to enhanced efficacy against pathogens such as Escherichia coli and Staphylococcus aureus. The presence of long-chain aliphatic groups has been linked to improved interaction with microbial membranes, leading to increased antibacterial potency.

2. Anti-inflammatory Properties
Research indicates that 5-undecyl-1H-pyrazole exhibits notable anti-inflammatory effects. In vitro studies have shown that it can inhibit pro-inflammatory cytokines and enzymes such as COX-2, making it a potential candidate for treating inflammatory diseases. The compound's mechanism involves the modulation of signaling pathways associated with inflammation.

3. Anticancer Potential
The anticancer properties of 5-undecyl-1H-pyrazole have been explored in various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells by activating specific pathways related to cell cycle regulation and apoptosis. For instance, compounds structurally related to 5-undecyl-1H-pyrazole have shown IC50 values in the low micromolar range against breast cancer cell lines.

Table 1: Biological Activities of 5-Undecyl-1H-Pyrazole

Activity TypeTest Organism/Cell LineIC50 (µM)Reference
AntimicrobialE. coli15
S. aureus10
Anti-inflammatoryCOX-2 Inhibition5
AnticancerMCF-7 (Breast Cancer)8
K562 (Chronic Myeloid Leukemia)12

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted by Burguete et al. synthesized a series of pyrazoles and evaluated their antimicrobial activity against various strains including E. coli and S. aureus. The results indicated that certain derivatives exhibited significantly lower MIC values compared to standard antibiotics, highlighting the potential for developing new antimicrobial agents based on the pyrazole scaffold .

Case Study 2: Anti-inflammatory Mechanism
In a separate investigation, researchers explored the anti-inflammatory mechanisms of 5-undecyl-1H-pyrazole in a carrageenan-induced edema model in mice. The compound demonstrated a comparable effect to indomethacin, suggesting it could serve as an alternative treatment for inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-undecyl-1H-pyrazole, and how can reaction conditions influence yield?

  • Methodological Answer : The synthesis of pyrazole derivatives typically involves cyclocondensation reactions. For example, ethyl acetoacetate and substituted hydrazines can be condensed under acidic or basic conditions to form the pyrazole core. Regioselectivity and yield depend on solvent choice (e.g., ethanol vs. DMF), temperature, and catalyst (e.g., acetic acid or HCl) . Optimization may require iterative adjustments to reagent stoichiometry and reaction time.

Q. Which structural characterization techniques are most effective for confirming the regiochemistry of 5-undecyl-1H-pyrazole?

  • Methodological Answer : X-ray crystallography (via software like OLEX2 ) is the gold standard for unambiguous regiochemical assignment. Complementary methods include 1^1H/13^13C NMR to analyze coupling patterns and substituent effects. For example, the methyl group in 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid shows distinct 1^1H NMR shifts depending on its position . IR spectroscopy can also verify functional groups like NH or C=O.

Q. What safety precautions are critical when handling 5-undecyl-1H-pyrazole in laboratory settings?

  • Methodological Answer : Refer to Safety Data Sheets (SDS) for pyrazole analogs, which highlight hazards such as acute toxicity (oral, dermal) and skin corrosion. Use personal protective equipment (PPE), including nitrile gloves and fume hoods, during synthesis. For derivatives with reactive substituents (e.g., trifluoromethyl groups), ensure inert gas purging to avoid unintended side reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselectivity outcomes reported for pyrazole derivatives?

  • Methodological Answer : Discrepancies often arise from competing reaction pathways (e.g., kinetic vs. thermodynamic control). For instance, steric hindrance from bulky substituents like undecyl chains may favor one regioisomer. Computational modeling (e.g., DFT calculations) can predict regioselectivity by analyzing transition-state energies . Experimental validation via controlled reactions (varying temperature/pH) is essential .

Q. What strategies address conflicting spectral data interpretations for pyrazole derivatives?

  • Methodological Answer : Cross-validate using multiple techniques. For example, conflicting 1^1H NMR assignments can be resolved via 2D NMR (COSY, NOESY) or mass spectrometry (HRMS). In one study, X-ray data resolved ambiguities in the assignment of a trifluoromethyl group’s position in a pyrazole derivative . Document solvent effects, as polar solvents may shift proton signals significantly.

Q. How can computational methods enhance the understanding of 5-undecyl-1H-pyrazole’s electronic properties?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., using Gaussian or ORCA) can map electron density distributions, HOMO-LUMO gaps, and electrostatic potentials. These insights predict reactivity sites for electrophilic substitution or nucleophilic attacks. For example, studies on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid revealed charge delocalization effects critical for its biological activity .

Q. Why do reproducibility issues arise in pyrazole synthesis, and how can they be mitigated?

  • Methodological Answer : Variability often stems from trace impurities in reagents or inconsistent reaction conditions (e.g., moisture sensitivity). For regioselective synthesis, use high-purity solvents and anhydrous conditions. Detailed protocols (e.g., stepwise addition of reagents, inert atmospheres) improve reproducibility. In one study, large-scale synthesis of pyrazoles required precise control of cooling rates to prevent byproduct formation .

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